molecular formula C6H6BrF5 B13504871 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane

1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane

Cat. No.: B13504871
M. Wt: 253.01 g/mol
InChI Key: GMIJPVJHUYZKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane is a versatile and high-value building block designed for advanced research and development, particularly in the fields of medicinal chemistry and materials science. Its core research value lies in its unique structure, which incorporates a reactive bromomethyl handle and a sterically defined, highly electronegative 1-trifluoromethyl-3,3-difluorocyclobutyl moiety. This combination makes it an ideal precursor for the synthesis of novel bioisosteres. The 1-trifluoromethyl-cyclobutyl group has been identified as a unique and effective analogue for the common tert-butyl group, offering a slightly larger steric volume and moderately increased lipophilicity, which can be crucial for optimizing drug-target interactions . Furthermore, this substitution has been shown in research settings to preserve the original mode of bioactivity while, in some cases, enhancing a compound's resistance to metabolic clearance, thereby improving its pharmacokinetic profile . In practical applications, reagents with similar trifluoromethylated cyclobutene skeletons are employed as key intermediates for the construction of complex, strained bicyclic structures, such as trifluoromethyl-substituted heterocycles condensed with cyclobutene moieties, which are of significant interest in the development of new pharmaceutical agents . The bromomethyl group serves as an excellent linker for further functionalization, allowing researchers to conjugate the cyclobutane core to various pharmacophores, aromatic systems, or other molecular scaffolds via reliable coupling reactions . This reagent is intended for use by professional researchers in the synthesis of novel chemical entities for investigative purposes.

Properties

Molecular Formula

C6H6BrF5

Molecular Weight

253.01 g/mol

IUPAC Name

1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane

InChI

InChI=1S/C6H6BrF5/c7-3-4(6(10,11)12)1-5(8,9)2-4/h1-3H2

InChI Key

GMIJPVJHUYZKEW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CBr)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and General Approaches

The synthesis typically begins from cyclobutane derivatives bearing trifluoromethyl substituents, such as 3-methylene-1-(trifluoromethyl)cyclobutane or related nitrile/carboxylic acid precursors. These can be elaborated to introduce difluoro and bromomethyl groups through controlled fluorination and bromination steps.

Fluorination Strategies

  • Difluorocarbene Addition:
    Difluorocarbene sources such as sodium bromodifluoroacetate or (triphenylphosphonio)difluoroacetate (PDFA) are used to introduce difluorocyclopropane or difluorocyclobutane units. These reagents generate difluorocarbene under mild conditions, which can add across double bonds or react with suitable precursors to give gem-difluorinated products.
    PDFA, for example, decomposes at ~80 °C in N-methylpyrrolidone to release difluorocarbene, facilitating controlled fluorination.

  • Organocatalytic Fluorination:
    Organocatalysts such as p-Tolyl iodide combined with Selectfluor and amine·HF complexes have been employed for stereoselective fluorination of cyclobutane derivatives, achieving high cis/trans selectivity and yields.

Bromomethyl Group Introduction

  • From Cyclobutanols or Cyclobutylcarbinols:
    The bromomethyl group can be introduced by converting a hydroxymethyl precursor into the bromide. For example, cyclopropylcarbinol derivatives have been converted to bromomethylcyclopropane by reaction with bromine complexes and triphenylphosphite at low temperatures to minimize by-products. Similar strategies can be adapted for cyclobutane analogs.

  • Use of Triphenylphosphite and Dibromine Complex:
    A key method involves forming a complex of triphenylphosphite and dibromine, which reacts with the corresponding cyclobutanol derivative at temperatures below 2 °C to yield the bromomethylated product with high purity. The reaction is exothermic and requires careful temperature control and stirring.

  • Workup and Purification:
    After reaction completion, distillation under reduced pressure (5-15 mm Hg) at temperatures below 60 °C is used to isolate the bromomethylated product. Washing with cold aqueous sodium bicarbonate solution helps remove impurities and residual reagents.

Representative Synthetic Procedure (Adapted from Patent FR3010997A1 for Cyclobutane Analogs)

Step Reagents & Conditions Description & Notes
a) Reaction of dibromine (2.5-3.0 M) with triphenylphosphite (1.03-1.09 equiv) in DMF at <2 °C Formation of triphenylphosphite-dibromine complex (exothermic)
b) Addition of cyclobutanol derivative (e.g., cyclobutylcarbinol) slowly over 12 h at <2 °C Bromomethylation occurs, minimizing by-products
c) Stirring for 30-40 min post-addition Ensures complete reaction
d) Distillation under reduced pressure (10 ± 5 mm Hg, 28 ± 3 °C) Isolation of bromomethylated product
e) Washing with cold NaHCO3 aqueous solution (0 ± 2 °C) twice Removes acidic impurities and residual bromine
f) Phase separation and drying Obtains purified 1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane

Data Tables Summarizing Key Reaction Parameters and Outcomes

Parameter Typical Values/Conditions Comments
Solvent Dimethylformamide (DMF) Polar aprotic, stabilizes intermediates
Temperature (complex formation) < 2 °C Controls exothermic reaction, reduces by-products
Dibromine concentration 2.5 - 3.0 mol/L Ensures efficient complex formation
Triphenylphosphite equivalents 1.03 - 1.09 equiv relative to dibromine Optimizes complex stability
Cyclobutanol addition rate Over 12 hours at < 2 °C Slow addition prevents side reactions
Distillation pressure 5 - 15 mm Hg Low pressure for gentle isolation
Distillation temperature < 60 °C Avoids decomposition
Washing solution 10.6 kg NaHCO3 in 1000 L water, 0 ± 2 °C Removes acidic and bromine impurities
Yield Up to 90% (based on analogous cyclopropane data) High purity product achievable

Research Discoveries and Perspectives

  • The use of triphenylphosphite-dibromine complexes represents a significant advance over traditional bromination methods, providing higher purity and selectivity for bromomethylated cyclobutane derivatives.

  • Organocatalytic fluorination methods offer stereoselective control in introducing difluoro substituents, which is crucial for the biological activity of fluorinated cyclobutanes.

  • Difluorocarbene precursors such as PDFA and sodium bromodifluoroacetate provide stable and efficient sources of difluorocarbene under mild conditions, facilitating the synthesis of difluorinated cyclobutanes without harsh reagents or high temperatures.

  • Multigram scale synthesis of trifluoromethyl-substituted cyclobutane building blocks has been demonstrated, indicating the practical applicability of these methods in pharmaceutical research.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Triphenylphosphite-dibromine complex bromination Dibromine, triphenylphosphite, DMF, <2 °C High purity, controlled bromomethylation Requires low temperature control
Organocatalytic fluorination p-Tolyl iodide, Selectfluor, amine·HF, DCE High stereoselectivity, mild conditions Limited to certain substrates
Difluorocarbene addition PDFA or sodium bromodifluoroacetate, heat Efficient difluorination, stable reagents Requires specialized reagents
Multigram scale synthesis Starting from trifluoromethyl cyclobutane nitriles or acids Scalable, versatile intermediates Complex multi-step synthesis

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products:

Scientific Research Applications

1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane involves its interaction with specific molecular targets and pathways. The compound’s bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or receptor function. The difluoromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the cyclobutane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane is a specialized organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This compound contains a cyclobutane ring with multiple fluorine substituents, enhancing its lipophilicity and metabolic stability, which are crucial for biological interactions.

  • Molecular Formula : C6H6BrF5
  • Molecular Weight : 253.01 g/mol
  • Structural Features : The compound features a cyclobutane core with bromomethyl and trifluoromethyl groups, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes or receptors. The bromomethyl group facilitates this interaction, potentially leading to the inhibition or modulation of enzymatic activity. The presence of fluorine atoms enhances the compound's stability and solubility, making it suitable for various biological applications.

Biological Activity Studies

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Anticancer Potential : Similar compounds with trifluoromethyl groups have shown promise in targeting cancer cells, suggesting potential therapeutic applications for this compound.
  • Interaction with Biological Targets : Interaction studies indicate that this compound may affect signaling pathways related to lipid metabolism and cell growth.

Data Summary Table

Property Value
Molecular FormulaC6H6BrF5
Molecular Weight253.01 g/mol
Potential Biological ActivitiesEnzyme inhibition, anticancer properties
Mechanism of ActionCovalent bond formation with nucleophiles

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid synthesis. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a metabolic regulator.

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that this compound could induce apoptosis in various cancer cell lines. A notable decrease in cell viability was observed in LNCaP prostate cancer cells treated with the compound, indicating its potential as an anticancer agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. The incorporation of additional functional groups has been shown to improve selectivity and potency against specific biological targets.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Aspects
1-(Bromomethyl)-3-(trifluoromethyl)benzeneAromatic ring with bromomethyl and trifluoromethyl groupsContains an aromatic system instead of a cyclobutane ring
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutaneCyclobutane structure with a methyl groupLacks difluoromethyl substitution
3-(Bromomethyl)-1,1-difluorocyclobutaneSimilar cyclobutane structure but different substitution patternContains only one difluoromethyl group

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 1-(bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane?

  • Methodological Answer : The synthesis should prioritize strategies for constructing the cyclobutane ring with simultaneous introduction of fluorine and bromine substituents. For example, cyclization via [2+2] photochemical reactions or strain-driven ring closure could be explored. Bromination of a pre-formed cyclobutane precursor (e.g., using N-bromosuccinimide in acidic media) may introduce the bromomethyl group, while fluorination could involve reagents like SF₄ or Selectfluor® . Structural confirmation via 19F^{19}\text{F} NMR and X-ray crystallography is critical to verify regioselectivity and purity .

Q. How can the steric and electronic effects of the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the adjacent bromomethyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in Suzuki couplings or Grignard reactions). Steric hindrance from the cyclobutane ring and fluorine substituents may limit access to certain reaction pathways. Computational modeling (DFT) can predict reaction sites, while kinetic studies under varied conditions (solvent polarity, temperature) can validate mechanistic hypotheses .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

  • Methodological Answer :

  • 1H^{1}\text{H} NMR : The bromomethyl proton typically appears as a singlet near δ 3.5–4.0 ppm, but splitting may occur due to coupling with adjacent fluorines.
  • 19F^{19}\text{F} NMR : Distinct signals for CF₃ (δ -60 to -70 ppm) and CF₂ groups (δ -100 to -120 ppm) should resolve stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns reveal stability of the cyclobutane ring.
    Contradictions between techniques (e.g., unexpected splitting in NMR) may arise from dynamic effects like ring puckering. Variable-temperature NMR or computational simulations (e.g., molecular dynamics) can clarify such issues .

Advanced Research Questions

Q. How does the strained cyclobutane ring impact the compound’s stability under thermal or photolytic conditions?

  • Methodological Answer : Strain energy in the cyclobutane ring (estimated via DFT calculations) predisposes the compound to ring-opening reactions. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition thresholds. Photolytic studies using UV-Vis spectroscopy under controlled wavelengths (e.g., 254 nm) may reveal cleavage pathways. Comparative studies with non-fluorinated analogs isolate the role of fluorine in stabilizing/destabilizing the ring .

Q. What strategies optimize enantioselective synthesis of chiral derivatives for pharmaceutical applications?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution using enzymes (e.g., lipases) can induce chirality. The trifluoromethyl group’s steric bulk may favor specific transition states, which can be modeled computationally (e.g., using Gaussian). Chiral HPLC or circular dichroism (CD) validates enantiomeric excess, while crystallography confirms absolute configuration .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect yield in cross-coupling reactions?

  • Methodological Answer : The bromomethyl group’s propensity for elimination (forming cyclobutene derivatives) competes with substitution. Reaction optimization involves:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms.
  • Base Selection : Bulky bases (e.g., DBU) suppress elimination by deprotonating intermediates.
  • Catalyst Design : Palladium catalysts with chelating ligands (e.g., XPhos) enhance selectivity.
    Monitoring by GC-MS or in situ IR spectroscopy tracks pathway dominance .

Q. What computational methods best predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. The trifluoromethyl group’s hydrophobicity and electronegativity are critical for van der Waals interactions. Free-energy perturbation (FEP) calculations quantify binding energy contributions. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) correlates computational predictions with empirical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.